1-(4-Chlorophenyl)piperazine

Neuropharmacology Receptor Binding Serotonin

Researchers requiring isomer-specific serotonergic pharmacology often face confounding metabolic interference from mCPP. 1-(4-Chlorophenyl)piperazine (pCPP) eliminates this variable through its unique para-chloro substitution, which confers resistance to CYP2D6-mediated bioactivation-a critical differentiator for clean in vitro ADME/Tox studies. - Weaker 5-HT2C affinity (Ki 20-50 nM vs. 7.90 nM for mCPP) enables controlled partial agonism studies. - Validated as the essential intermediate in the multi-step synthesis of the selective D4 antagonist L-745,870. - Certified reference standard with established LODs (3.5 µg/mL via CE; 0.1 µg/mL via voltammetry) for forensic method validation.

Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
CAS No. 38212-33-8
Cat. No. B178656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)piperazine
CAS38212-33-8
Synonyms1-(4-chlorophenyl)piperazine
1-(4-chlorophenyl)piperazine dihydrobromide
1-(4-chlorophenyl)piperazine dihydrochloride
1-(para-chlorophenyl)piperazine
Molecular FormulaC10H13ClN2
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H13ClN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2
InChIKeyUNEIHNMKASENIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)piperazine: Chemical Profile and Procurement Overview


1-(4-Chlorophenyl)piperazine (pCPP, para-chlorophenylpiperazine; CAS 38212-33-8) is a phenylpiperazine derivative with the molecular formula C₁₀H₁₃ClN₂ and a molecular mass of 196.68 g/mol [1]. It is structurally characterized by a piperazine ring N-substituted with a 4-chlorophenyl group. The compound is recognized as a serotonergic agent and is frequently employed as a pharmaceutical intermediate and analytical reference standard .

Workflow Analytical reference standard for forensic piperazine detection
Workflow Serotonergic pathway probe with differentiated 5-HT2C binding
Workflow Pharmaceutical intermediate for dopamine D4 antagonist synthesis
Workflow Metabolically stable control for in vitro ADME/Tox studies

Why Isomeric Substitution Is Scientifically Inadvisable


1-(4-Chlorophenyl)piperazine cannot be generically substituted with its positional isomers or other phenylpiperazines due to distinct, quantifiable differences in receptor binding profiles, metabolic stability, and synthetic utility. The position of the chlorine atom on the phenyl ring (para vs. meta vs. ortho) dictates the compound's three-dimensional conformation and its consequent interactions with biological targets [1]. Furthermore, the 4-chloro substitution pattern confers a unique resistance to CYP-mediated bioactivation that its meta isomer does not possess, a critical differentiator for in vitro metabolism studies [2]. The evidence below provides the quantitative justification for this specificity.

Receptor binding profile may shift
Para vs. meta chlorine position alters 5-HT2C affinity and functional outcome.
Metabolic bioactivation risk differs
The para isomer resists CYP2D6-mediated reactive metabolite formation, unlike the meta isomer.
Analytical LOD may not transfer
Positional isomers exhibit distinct detection limits in CE and voltammetric methods.

Quantitative Differentiation Against Closest Analogs


5-HT2C Receptor Binding Affinity Comparison

1-(4-Chlorophenyl)piperazine (pCPP) exhibits significantly lower affinity for the human 5-HT2C receptor compared to its meta-substituted isomer, 1-(3-chlorophenyl)piperazine (mCPP). This difference in binding affinity is a key quantitative distinction, highlighting that these isomers are not functionally interchangeable. While both are serotonergic, the para-isomer is a much weaker binder at this key receptor subtype [1].

5-HT2C Binding Affinity
Head-to-head
pCPP Ki ≈ 20–50 nM
mCPP Ki = 7.90 nM
Supports differentiated 5-HT2C pathway context
Competitive radioligand binding, HEK293 membranes
Neuropharmacology Receptor Binding Serotonin

Sigma-1 Receptor Binding Profile

1-(4-Chlorophenyl)piperazine demonstrates weak binding affinity for the sigma-1 receptor, with a Ki value of 1.15 µM [1]. This contrasts with other piperazine derivatives that have been optimized for high sigma receptor affinity, such as certain 4-substituted analogs which can exhibit nanomolar Ki values (e.g., 2.9 nM) [2]. This quantitative data confirms pCPP's primary serotonergic mechanism and low sigma off-target activity, a valuable profile for specific experimental designs.

Sigma-1 Binding Affinity
Reported
pCPP Ki = 1.15 µM
High-affinity analog Ki = 2.9 nM
Supports low sigma off-target profile
Guinea pig brain membrane assay
Sigma Receptors Binding Assays Off-Target Profiling

CYP2D6-Mediated Bioactivation Blockade

In a study designed to investigate the bioactivation mechanism of the antidepressant metabolite mCPP, the para-chloro regioisomer (pCPP) was incubated in human liver microsomes. The 4′-chloro substitution completely blocked the formation of reactive glutathione (GSH) adducts that were readily formed by the meta-isomer (mCPP) [1]. This provides direct experimental evidence that the para-isomer is resistant to CYP2D6-mediated bioactivation, unlike its comparator.

CYP Bioactivation Resistance
Head-to-head
pCPP: no reactive GSH adducts
mCPP: reactive quinone imine adducts
Supports metabolic stability context in ADME/Tox
Human liver microsomes + GSH
Drug Metabolism CYP450 Toxicology

Analytical Detection Sensitivity by Capillary Electrophoresis

In a capillary electrophoresis method developed for the forensic analysis of confiscated pills, the limit of detection (LOD) for pCPP was determined to be 3.5 µg/mL [1]. This is a quantifiable analytical property that differentiates it from its positional isomers, which have lower LODs of 2.0 µg/mL (oCPP) and 2.5 µg/mL (mCPP) under the same conditions. This difference is crucial for accurate identification and quantification.

CE-LOD for pCPP
Head-to-head
3.5 µg/mL (pCPP)
oCPP 2.0, mCPP 2.5 µg/mL
Supports isomer-specific analytical method validation
CE-UV 236 nm, phosphoric acid/α-CD
Analytical Chemistry Forensic Toxicology Method Validation

Electrochemical Detection for Forensic Urinalysis

A validated square wave voltammetric method for the detection of aryl piperazines in urine samples achieved a limit of detection (LOD) of 0.1 µg/mL for 1-(4-chlorophenyl)piperazine (pCPP) [1]. This analytical performance metric is comparable to that of other forensic analytes in the study (pMeOPP, pTFPP) and provides a benchmark for assay sensitivity. It confirms the compound's suitability as a standard for developing rapid, cost-effective electrochemical screening methods.

Voltammetric LOD in Urine
Reported
0.1 µg/mL
(comparable to pMeOPP, pTFPP)
Supports forensic electroanalytical assay development
SWV, glassy carbon electrode, SPE
Electrochemistry Forensic Toxicology Designer Drugs

Synthetic Utility as a D4 Antagonist Intermediate

1-(4-Chlorophenyl)piperazine is a documented and essential chemical intermediate in the synthesis of L-745,870 [1][2]. L-745,870 is a selective dopamine D4 receptor antagonist with reported high selectivity (>2000-fold) over other dopamine receptor subtypes [3]. This specific synthetic application differentiates pCPP from other phenylpiperazines that are not used in the preparation of this particular pharmacologically active compound.

Synthetic Intermediate for D4 Antagonist
Class-level
Documented key intermediate for L-745,870
Supports selection as synthetic building block
Based on reported routes; verify suitability
Medicinal Chemistry Chemical Synthesis Dopamine Receptors

Evidence-Based Application Scenarios for Procurement


Selective Serotonergic Probe with Reduced 5-HT2C Potency

Researchers investigating the serotonergic system who require a compound with a differentiated pharmacological profile should select 1-(4-chlorophenyl)piperazine over its meta-isomer (mCPP). Its significantly weaker binding affinity for the 5-HT2C receptor (Ki of 20-50 nM vs. 7.90 nM) makes it a less potent agonist, useful as a control or for teasing apart partial agonism from full receptor activation [1][2].

Metabolically Stable Control for In Vitro ADME Studies

For in vitro drug metabolism and toxicology (ADME/Tox) studies, particularly those investigating CYP-mediated bioactivation, 1-(4-chlorophenyl)piperazine is the preferred compound. It has been directly shown to resist CYP2D6-mediated formation of reactive glutathione adducts, a process that confounds results with the meta-isomer, mCPP. This makes pCPP a clean, non-reactive control for investigating serotonergic pharmacology without metabolic interference [1].

Certified Reference Standard for Forensic Piperazine Analysis

Forensic toxicology and analytical chemistry laboratories require certified reference standards with defined, isomer-specific analytical properties. 1-(4-Chlorophenyl)piperazine's validated LODs of 3.5 µg/mL via capillary electrophoresis [1] and 0.1 µg/mL via voltammetry [2] provide the necessary benchmarks for developing and validating accurate quantitative methods for the detection of this emerging designer drug in seized materials and biological fluids.

Key Synthetic Intermediate for Dopamine D4 Ligands

Medicinal chemistry groups and CROs engaged in the synthesis of selective dopamine D4 receptor antagonists should procure 1-(4-chlorophenyl)piperazine as a key building block. Its established use in the multi-step synthesis of the potent and selective tool compound L-745,870 [1] confirms its role as an essential and non-substitutable intermediate in this specific synthetic pathway.

Application
Selection Property
Validation Focus
Serotonergic system studies
5-HT2C binding affinity profile
Endpoint differentiation from mCPP
In vitro ADME/Tox metabolism studies
CYP-mediated bioactivation resistance
Reactive metabolite absence in liver microsomes
Forensic analytical method validation
Isomer-specific LOD benchmarks
CE and voltammetric detection limits
Dopamine D4 antagonist synthesis
Established synthetic route to L-745,870
Intermediate identity and purity for target compound

Technical Documentation Hub

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